REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1I.B(O)(O)[C:10]1[CH:11]=[CH:12][C:13]([C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=2)=[CH:14][CH:15]=1.C(=O)([O-])[O-].[Na+].[Na+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=2[C:13]2[CH:12]=[CH:11][CH:10]=[CH:15][CH:14]=2)=[CH:4][CH:3]=1 |f:2.3.4,^1:33,35,54,73|
|
Name
|
|
Quantity
|
7.9 g
|
Type
|
reactant
|
Smiles
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BrC1=C(C=CC=C1)I
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
B(C=1C=CC(=CC1)C=2C=CC=CC2)(O)O
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
resultant solution
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Quantity
|
0 (± 1) mol
|
Type
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reactant
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Smiles
|
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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under refluxing for 10 hours
|
Duration
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10 h
|
Type
|
WAIT
|
Details
|
left
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Type
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WAIT
|
Details
|
standing for one night
|
Type
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CUSTOM
|
Details
|
The formed organic layer was separated
|
Type
|
WASH
|
Details
|
washed with a saturated aqueous solution of sodium chloride (50 ml)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried with anhydrous magnesium sulfate
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Type
|
CUSTOM
|
Details
|
Then, the solvent was removed by distillation
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Type
|
CUSTOM
|
Details
|
a yellow oil was obtained
|
Type
|
CUSTOM
|
Details
|
The obtained oil was purified by the column chromatography (silica gel/hexane, hexane+3% dichloromethane and hexane+5% dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C1=C(C=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.8 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |